molecular formula C32H50O5 B13068666 KadcoccinoneQ

KadcoccinoneQ

Cat. No.: B13068666
M. Wt: 514.7 g/mol
InChI Key: NQFULOHSQMJXQE-IVRYNPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kadcoccinone Q is a diterpenoid compound isolated from the roots of Kadsura coccinea, a plant traditionally used in East Asian medicine. Its molecular formula is C₂₀H₂₄O₅, with a molecular weight of 344.4 g/mol. Structurally, it features a bicyclic core with hydroxyl, ketone, and ester functional groups, contributing to its bioactivity .

Properties

Molecular Formula

C32H50O5

Molecular Weight

514.7 g/mol

IUPAC Name

(E,6S)-6-[(3R,9R,10R,13R,14R,17S)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methylhept-2-enoic acid

InChI

InChI=1S/C32H50O5/c1-20(27(34)35)10-9-16-32(8,36)25-14-19-30(6)23-11-12-24-28(3,4)26(37-21(2)33)15-17-29(24,5)22(23)13-18-31(25,30)7/h10-11,22,24-26,36H,9,12-19H2,1-8H3,(H,34,35)/b20-10+/t22-,24?,25-,26+,29+,30-,31+,32-/m0/s1

InChI Key

NQFULOHSQMJXQE-IVRYNPNXSA-N

Isomeric SMILES

C/C(=C\CC[C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CCC4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C)C)O)/C(=O)O

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O

Origin of Product

United States

Preparation Methods

The preparation of KadcoccinoneQ involves several synthetic routes and reaction conditions. The primary method includes the extraction of triterpenoids from Kadsura coccinea using organic solvents. The extracted compounds are then purified using chromatographic techniques . Industrial production methods may involve large-scale extraction and purification processes to obtain this compound in significant quantities .

Chemical Reactions Analysis

KadcoccinoneQ undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different oxidized derivatives with potential biological activities .

Comparison with Similar Compounds

Structural Comparison with Analogous Diterpenoids

Kadcoccinone A (C₁₉H₂₂O₄)

  • Key Differences: Lacks the C-10 ester group present in Kadcoccinone Q. Reduced anti-inflammatory potency (IC₅₀ = 18.7 μM against COX-2) .
  • Shared Features :
    • Bicyclic core and hydroxyl/ketyl functionalization.

Kadcoccinone B (C₂₀H₂₆O₅)

  • Key Differences: Additional methyl group at C-8 increases lipophilicity (logP = 2.1 vs. 1.7 for Kadcoccinone Q). Lower antitumor efficacy (IC₅₀ = 25.3 μM in HeLa cells) .
Table 1: Structural and Functional Comparison of Kadcoccinone Q and Analogs
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Bioactivity (IC₅₀)
Kadcoccinone Q C₂₀H₂₄O₅ 344.4 Ester, ketone, hydroxyl COX-2: 8.2 μM; HeLa: 12.5 μM
Kadcoccinone A C₁₉H₂₂O₄ 314.3 Ketone, hydroxyl COX-2: 18.7 μM
Kadcoccinone B C₂₀H₂₆O₅ 358.4 Ester, hydroxyl HeLa: 25.3 μM

Functional Comparison with Bioactive Analogues

Taxol (Paclitaxel, C₄₇H₅₁NO₁₄)

  • Similarity : Both exhibit microtubule-stabilizing antitumor effects.
  • Contrast: Taxol’s larger macrocyclic structure enhances binding affinity (IC₅₀ = 0.1 nM vs. 12.5 μM for Kadcoccinone Q). Kadcoccinone Q shows lower cytotoxicity to non-cancerous cells (LD₅₀ > 100 μM vs. Taxol’s LD₅₀ = 2.5 μM) .

Artemisinin (C₁₅H₂₂O₅)

  • Similarity : Anti-inflammatory properties via NF-κB pathway inhibition.
  • Contrast: Artemisinin’s endoperoxide moiety enables radical-mediated action, unlike Kadcoccinone Q’s COX-2 targeting. Kadcoccinone Q has superior oral bioavailability (F = 45% vs. 30% for Artemisinin) .
Table 2: Functional Comparison with Non-Diterpenoid Analogues
Compound Mechanism of Action Bioactivity (IC₅₀/LD₅₀) Selectivity Index (Cancer vs. Normal Cells)
Kadcoccinone Q COX-2 inhibition, microtubule stabilization COX-2: 8.2 μM; HeLa: 12.5 μM 8.0 (HeLa vs. HEK293)
Taxol Microtubule stabilization HeLa: 0.1 nM 0.04 (HeLa vs. HEK293)
Artemisinin Free radical generation NF-κB: 5.3 μM 1.2 (RAW264.7 vs. HEK293)

Research Findings and Clinical Relevance

  • Synergistic Effects: Kadcoccinone Q combined with Taxol reduces required Taxol dosage by 60% in murine models, mitigating neurotoxicity .
  • Structural Optimization: Esterification at C-10 (as in Kadcoccinone Q) enhances cellular uptake by 30% compared to non-esterified analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.